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Introduction
2-(Methoxycarbonyl)-6-nitrobenzoic acid is a polysubstituted aromatic compound featuring a

carboxylic acid, a methyl ester, and a nitro group on a benzene ring. This unique combination

of functional groups makes it a valuable building block in organic synthesis, particularly as a

precursor for various pharmaceuticals and agrochemicals.[1] The steric hindrance between the

adjacent substituents influences the molecule's conformation and reactivity. This guide provides

a comprehensive overview of its physical and chemical properties, synthesis, and

spectroscopic characterization.

Physical and Chemical Properties
The physical and chemical properties of 2-(Methoxycarbonyl)-6-nitrobenzoic acid are

summarized below.

Physical Properties
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The key physical properties are presented in Table 1. The compound is a solid at room

temperature.[2][3]

Table 1: Physical Properties of 2-(Methoxycarbonyl)-6-nitrobenzoic acid

Property Value Reference(s)

Molecular Formula C₉H₇NO₆ [1][3]

Molecular Weight 225.16 g/mol [1][2]

Appearance White to off-white solid [2]

Melting Point 160.0 to 164.0 °C [2]

Boiling Point (Predicted) 409.2 °C at 760 mmHg

Solubility

Soluble in ether. Qualitative

information suggests it can be

recrystallized from common

solvents like ethanol,

methanol, ethyl acetate, and

toluene. Quantitative data is

not readily available.

[4]

pKa (Predicted)
No experimental data

available.

Chemical Properties
2-(Methoxycarbonyl)-6-nitrobenzoic acid exhibits reactivity characteristic of its three

functional groups:

Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as

esterification, amide formation, and salt formation. It is acidic and will react with bases.

Ester: The methoxycarbonyl group can be hydrolyzed under acidic or basic conditions to

yield 3-nitrophthalic acid.
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Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the

aromatic ring towards electrophilic substitution. It can be reduced to an amino group,

opening pathways to other derivatives like 2-amino-6-(methoxycarbonyl)benzoic acid.

The steric crowding between the adjacent functional groups forces them out of the plane of the

benzene ring. A single-crystal X-ray diffraction study revealed the following dihedral angles

between the benzene ring and the substituents:

Nitro group: 29.99 (8)°

Carboxy group: 67.09 (8)°

Methoxycarbonyl group: 32.48 (10)°[5]

This steric hindrance can influence the accessibility and reactivity of the functional groups.[5]

Synthesis and Experimental Protocols
The most logical and common synthetic route to 2-(Methoxycarbonyl)-6-nitrobenzoic acid is

a two-step process starting from 3-nitrophthalic acid. The workflow involves the formation of 3-

nitrophthalic anhydride, followed by a regioselective mono-esterification.
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Synthesis Workflow for 2-(Methoxycarbonyl)-6-nitrobenzoic acid

3-Nitrophthalic acid

3-Nitrophthalic anhydride

 Dehydration 

Acetic Anhydride

2-(Methoxycarbonyl)-6-nitrobenzoic acid

 Regioselective
mono-esterification 

Methanol

Click to download full resolution via product page

Caption: Synthetic pathway from 3-nitrophthalic acid.

Experimental Protocol for the Synthesis of 3-
Nitrophthalic Anhydride
This protocol is adapted from a standard organic synthesis procedure.[6]

Materials:

3-Nitrophthalic acid

Acetic anhydride

Procedure:

In a round-bottomed flask equipped with a reflux condenser, combine 3-nitrophthalic acid

and a molar excess of acetic anhydride.
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Heat the mixture to a gentle boil until the 3-nitrophthalic acid is completely dissolved.

Continue heating for an additional 10 minutes.

Pour the hot mixture into a porcelain dish and allow it to cool, which will cause the 3-

nitrophthalic anhydride to crystallize.

Grind the crystal mass in a mortar and filter by suction.

Wash the crystals with alcohol-free ether and dry to a constant weight at 105 °C.

Experimental Protocol for the Synthesis of 2-
(Methoxycarbonyl)-6-nitrobenzoic acid
A detailed experimental protocol for the regioselective mono-esterification of 3-nitrophthalic

anhydride is not readily available in the literature. However, a general procedure can be

inferred from the reaction of similar anhydrides with alcohols. The reaction with methanol is

expected to yield a mixture of the two possible mono-ester isomers, with the product

distribution potentially influenced by steric factors.

Materials:

3-Nitrophthalic anhydride

Methanol (anhydrous)

Generalized Procedure:

Dissolve 3-nitrophthalic anhydride in an excess of anhydrous methanol.

The reaction can be performed at room temperature or with gentle heating (e.g., reflux) to

increase the rate. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Upon completion of the reaction, the excess methanol is removed under reduced pressure.

The resulting crude product, a mixture of 2-(methoxycarbonyl)-6-nitrobenzoic acid and 6-

(methoxycarbonyl)-2-nitrobenzoic acid, would then require purification.
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Purification can be achieved by techniques such as fractional crystallization or column

chromatography on silica gel, exploiting the potential differences in polarity and solubility of

the two isomers.

Spectroscopic Data
Detailed experimental spectra with peak assignments for 2-(Methoxycarbonyl)-6-
nitrobenzoic acid are not widely published. However, the expected spectral features can be

predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

Aromatic Protons: The three protons on the benzene ring are expected to appear as a

complex multiplet in the aromatic region (typically δ 7.5-8.5 ppm). The exact chemical shifts

and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and

carbonyl groups.

Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxylic

acid group is expected at a downfield chemical shift (δ 10-13 ppm).

Methyl Protons: A sharp singlet for the three protons of the methoxy group will appear upfield

(typically δ 3.8-4.0 ppm).

¹³C NMR:

Carbonyl Carbons: Two distinct signals are expected for the carbonyl carbons of the

carboxylic acid and the ester group (typically in the range of δ 165-175 ppm).

Aromatic Carbons: Six signals for the aromatic carbons are expected, with their chemical

shifts influenced by the attached substituents. The carbons bearing the nitro and carbonyl

groups will be shifted downfield.

Methyl Carbon: A signal for the methyl carbon of the ester group will be observed upfield

(around δ 52-55 ppm).
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Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to show characteristic absorption bands for the various

functional groups present in the molecule.

Table 2: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹) Functional Group Vibration

~3300-2500 (broad) O-H Carboxylic acid O-H stretch

~1730-1700 C=O Ester carbonyl stretch

~1710-1680 C=O
Carboxylic acid carbonyl

stretch

~1600-1450 C=C Aromatic C=C stretching

~1550-1500 and 1350-1300 N-O
Asymmetric and symmetric

NO₂ stretching

~1300-1200 C-O Ester C-O stretch

Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of

the compound (m/z = 225.16). Key fragmentation pathways would likely include the loss of the

methoxy group (-OCH₃, m/z = 31) and the carboxylic acid group (-COOH, m/z = 45).

Safety and Handling
Based on available safety data sheets for 2-(Methoxycarbonyl)-6-nitrobenzoic acid and

related compounds, the following safety precautions should be observed:

Hazards: May cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.
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Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after

handling.

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided

by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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